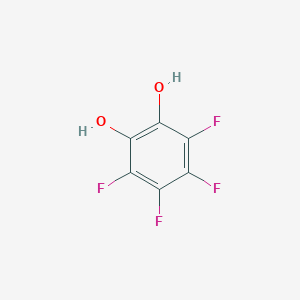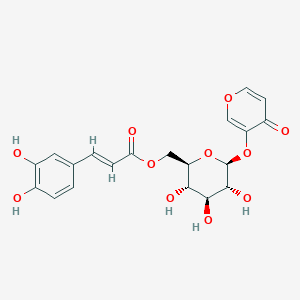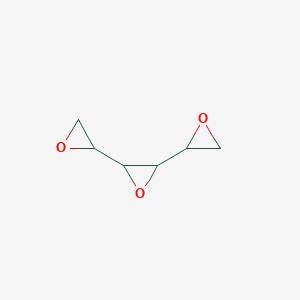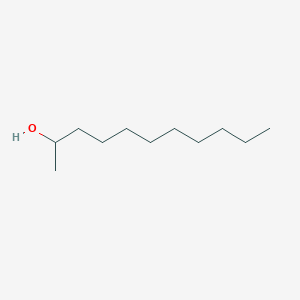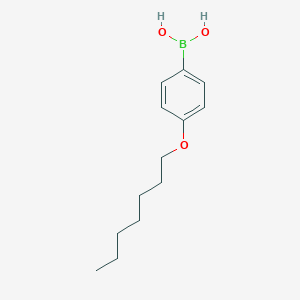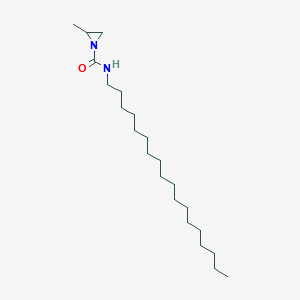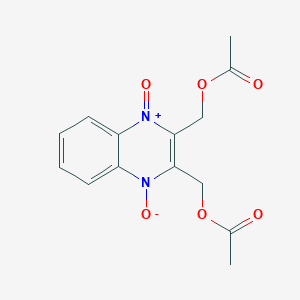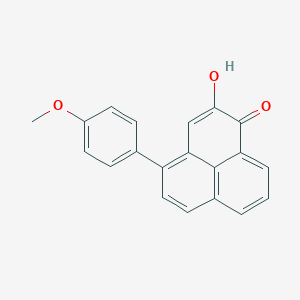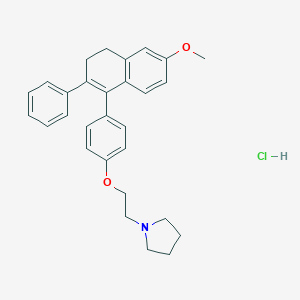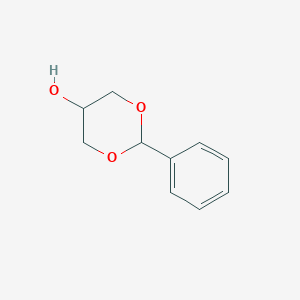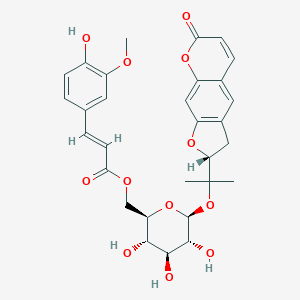
6'-Feruloylnodakenin
Vue d'ensemble
Description
6’-Feruloylnodakenin is a natural product found in the roots of Angelica decursiva . It has a molecular formula of C30H32O12 and a molecular weight of 584.6 g/mol .
Molecular Structure Analysis
The molecular structure of 6’-Feruloylnodakenin can be analyzed using various techniques such as X-ray crystallography . The IUPAC name of 6’-Feruloylnodakenin is [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[(2R)-7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl]propan-2-yloxy]oxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate .Physical And Chemical Properties Analysis
6’-Feruloylnodakenin has a molecular weight of 584.6 g/mol. It has 4 hydrogen bond donors and 12 hydrogen bond acceptors . It is a powder in physical form .Applications De Recherche Scientifique
Antioxidant Activity
6'-Feruloylnodakenin, similar to other phenolic compounds, is studied for its antioxidant properties. The antioxidant activity of compounds like this compound is critical in various fields ranging from food engineering to medicine and pharmacy. Notable methods like the Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), and others are employed to determine the antioxidant capacity of such compounds. These methods are based on chemical reactions and are monitored through spectrophotometry, indicating their vital role in assessing the kinetics or equilibrium state of antioxidant processes (Munteanu & Apetrei, 2021).
Environmental Monitoring
The presence and concentration of this compound in the environment, especially in relation to engineered nanomaterials (ENM), are of interest in environmental monitoring. Scientific consensus suggests that the worldwide use of ENMs like this compound leads to their release into the environment. The environmental concentrations of ENMs are studied in various ecosystems, including surface waters, sediments, soils, and air. This research is crucial to understanding the environmental impact and distribution of such compounds (Gottschalk, Sun & Nowack, 2013).
Neuroprotective and Antioxidant Applications
Ethyl ferulate, a compound related to this compound, demonstrates anti-inflammatory, antioxidant, and neuroprotective activities. These properties make it a substance of interest in the nutraceutical and pharmaceutical industry. The systematic review and technological prospection in this area highlight the potential therapeutic applications related to the treatment of mycobacterial infections, use as a cosmetic, and neuroprotective activity. These studies indicate the significance of this compound and related compounds in various health-related applications (Cunha et al., 2019).
Photocatalytic Applications
The study of photocatalysis, especially in the context of renewable energy and environmental remediation, has identified various materials, including this compound derivatives, that exhibit significant photocatalytic activity. These materials, due to their unique properties like lower band gap values, are capable of harnessing a larger portion of the visible solar spectrum for photocatalytic applications, making them promising candidates for water treatment and water splitting applications (Mishra & Chun, 2015).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
6’-Feruloylnodakenin is a marker compound used for HPLC fingerprint of N. forbesii . .
Mode of Action
It is known to have strong antioxidant activity and can scavenge free radicals . It also has anti-inflammatory properties .
Biochemical Pathways
Given its antioxidant and anti-inflammatory properties, it may be involved in pathways related to oxidative stress and inflammation .
Pharmacokinetics
It is known that the compound’s bioavailability can be influenced by factors such as dose, route of administration, and the presence of other compounds .
Result of Action
Its antioxidant and anti-inflammatory properties suggest that it may protect cells from oxidative damage and reduce inflammation .
Analyse Biochimique
Biochemical Properties
6’-Feruloylnodakenin interacts with various biomolecules in biochemical reactions. It has been found to have a good binding affinity to PPARγ, p38a MAPK, and TNF-a . These interactions play a crucial role in its biochemical properties.
Cellular Effects
6’-Feruloylnodakenin has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to inhibit the maturation and activation of bone marrow-derived dendritic cells (BMDCs) via the p38a MAPK signaling pathway . It also reduces the activity of the NF-κB/STAT3 inflammatory signaling pathway in keratinocytes .
Molecular Mechanism
At the molecular level, 6’-Feruloylnodakenin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As mentioned earlier, it has a good binding affinity to PPARγ, p38a MAPK, and TNF-a .
Temporal Effects in Laboratory Settings
The effects of 6’-Feruloylnodakenin change over time in laboratory settings. It has been reported that the compound is stable at -20°C for 3 years and at 4°C for 2 years
Propriétés
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[(2R)-7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl]propan-2-yloxy]oxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O12/c1-30(2,23-12-17-11-16-6-9-25(33)40-19(16)13-20(17)39-23)42-29-28(36)27(35)26(34)22(41-29)14-38-24(32)8-5-15-4-7-18(31)21(10-15)37-3/h4-11,13,22-23,26-29,31,34-36H,12,14H2,1-3H3/b8-5+/t22-,23-,26-,27+,28-,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKVOZSRVVMWGS-UEXLCRCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC4C(C(C(C(O4)COC(=O)C=CC5=CC(=C(C=C5)O)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H]1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)/C=C/C5=CC(=C(C=C5)O)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131623-14-8 | |
| Record name | 6'-Feruloylnodakenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131623148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




